REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([OH:23])=[C:7]([C:9](=[O:22])[CH2:10][C:11]([C:13]2[CH:18]=[CH:17][C:16]([N+:19]([O-:21])=[O:20])=[CH:15][CH:14]=2)=O)[CH:8]=1.S(=O)(=O)(O)O>C(O)(=O)C>[CH3:1][O:2][C:3]1[CH:8]=[C:7]2[C:6](=[CH:5][CH:4]=1)[O:23][C:11]([C:13]1[CH:14]=[CH:15][C:16]([N+:19]([O-:21])=[O:20])=[CH:17][CH:18]=1)=[CH:10][C:9]2=[O:22]
|
Name
|
compound 22
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Quantity
|
2.92 g
|
Type
|
reactant
|
Smiles
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COC=1C=CC(=C(C1)C(CC(=O)C1=CC=C(C=C1)[N+](=O)[O-])=O)O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 1 hour
|
Duration
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1 h
|
Type
|
CUSTOM
|
Details
|
was returned to room temperature
|
Type
|
ADDITION
|
Details
|
ice pieces were then added to the reaction solution
|
Type
|
FILTRATION
|
Details
|
The precipitated crystal was collected by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C2C(C=C(OC2=CC1)C1=CC=C(C=C1)[N+](=O)[O-])=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |